Product packaging for Fluoromycin(Cat. No.:CAS No. 1406-76-4)

Fluoromycin

Cat. No.: B072596
CAS No.: 1406-76-4
M. Wt: 1936 g/mol
InChI Key: AIUYAMGZOLZABQ-PMYHJQRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoromycin is a specialized antibiotic reagent of significant interest in microbiological and biochemical research. Its primary mechanism of action is characterized by the potent inhibition of bacterial protein synthesis through selective binding to the 30S ribosomal subunit. This interaction disrupts codon-anticodon pairing, leading to misreading of mRNA and the subsequent incorporation of incorrect amino acids into the growing polypeptide chain, ultimately resulting in bactericidal effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H102N20O31S3 B072596 Fluoromycin CAS No. 1406-76-4

Properties

CAS No.

1406-76-4

Molecular Formula

C80H102N20O31S3

Molecular Weight

1936 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C80H102N20O31S3/c1-27-51(97-66(99-64(27)84)39(18-48(82)107)90-20-38(81)65(85)116)68(118)98-53(61(40-21-87-26-92-40)127-77-63(57(112)54(109)45(23-101)126-77)128-76-59(114)62(129-78(86)122)55(110)46(24-102)125-76)70(120)93-28(2)42(106)19-49(108)96-52(29(3)103)69(119)100-71(130-75-58(113)56(111)50(83)30(4)123-75)60(115)73-95-41(25-133-73)72-91-22-47(134-72)67(117)88-13-5-6-14-89-79(132)94-31-7-10-35-34(15-31)74(121)131-80(35)36-11-8-32(104)16-43(36)124-44-17-33(105)9-12-37(44)80/h7-12,15-17,21-22,25-26,28-30,38-39,42,45-46,50,52-63,71,75-77,90,101-106,109-115H,5-6,13-14,18-20,23-24,81,83H2,1-4H3,(H2,82,107)(H2,85,116)(H2,86,122)(H,87,92)(H,88,117)(H,93,120)(H,96,108)(H,98,118)(H,100,119)(H2,84,97,99)(H2,89,94,132)/t28?,29?,30-,38?,39?,42?,45-,46+,50+,52?,53?,54+,55+,56+,57-,58+,59-,60?,61?,62-,63-,71?,75-,76+,77-/m0/s1

InChI Key

AIUYAMGZOLZABQ-PMYHJQRFSA-N

SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Synonyms

fluoromycin

Origin of Product

United States

Molecular Mechanisms of Biological Activity

Antimicrobial Action Pathways

Detailed research findings on the specific antimicrobial action pathways of Fluoromycin, including its direct inhibition of bacterial protein synthesis and its ribosomal binding site specificity, are not extensively available in the current body of scientific literature. The parent compound, talisomycin, belongs to the bleomycin (B88199) family of glycopeptide antibiotics, which are primarily known for their ability to cause DNA strand scission. This mechanism is distinct from antibiotics that inhibit protein synthesis by targeting ribosomes. researchgate.net While many antibiotics function by interfering with bacterial protein synthesis, there is no direct evidence to suggest that this compound follows this specific pathway. orthobullets.comdrugbank.comsigmaaldrich.com

Inhibition of Bacterial Protein Synthesis

There is currently no available scientific data to confirm that this compound inhibits bacterial protein synthesis. Antibiotics that operate through this mechanism typically bind to either the 30S or 50S ribosomal subunits, interfering with processes such as the formation of the initiation complex, the binding of aminoacyl-tRNA, or the translocation of the ribosome along the mRNA. sigmaaldrich.commhmedical.com

Ribosomal Binding Site Specificity

Information regarding the specific binding site of this compound on bacterial ribosomes is not available. The binding sites for protein synthesis-inhibiting antibiotics are well-characterized for other classes of drugs, such as macrolides, tetracyclines, and aminoglycosides, which target specific regions of the ribosomal RNA or proteins. nih.govnih.govthermofisher.commdpi.comwikipedia.org However, no such characterization has been published for this compound.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Data on the efficacy of this compound against a broad spectrum of Gram-positive and Gram-negative bacteria is not present in the available research. Generally, the outer membrane of Gram-negative bacteria provides an additional barrier that can prevent the entry of certain antibiotics, making them intrinsically resistant. crestonepharma.com Conversely, Gram-positive bacteria lack this outer membrane, rendering them more susceptible to certain antimicrobial agents. crestonepharma.com The parent family of compounds, bleomycins, have some reported antibacterial activity, but detailed comparative studies on this compound's efficacy are lacking.

Antineoplastic Action Pathways (in Cellular Models)

This compound has demonstrated notable antineoplastic properties in cellular models, exhibiting mechanisms that lead to the inhibition of cancer cell growth and the induction of programmed cell death. researchgate.net

Inhibition of Cancer Cell Proliferation

This compound has been shown to possess antiproliferative potency. In studies using bleomycin-sensitive human squamous carcinoma cells (A-253), this compound's efficacy was found to be similar to that of liblomycin, another bleomycin analogue. researchgate.net However, it was less potent than bleomycin A2 or its parent compound, talisomycin S10b. researchgate.net Interestingly, a clone of A-253 cells with acquired resistance to bleomycin A2 and talisomycin S10b also showed a 50-fold resistance to this compound, suggesting a shared mechanism of action or resistance. researchgate.net The ability of cancer cells to proliferate uncontrollably is a hallmark of cancer, and agents that can inhibit this process are of significant therapeutic interest. cancerresearchuk.org

The mechanism behind this antiproliferative effect appears to be linked to its ability to damage DNA. In vitro studies have confirmed that this compound, much like bleomycin, cleaves pGEM-3Z plasmid DNA in a concentration-dependent manner. researchgate.net This DNA-damaging capability is a known mechanism for inhibiting the growth of rapidly dividing cancer cells. pocketdentistry.com

Interactive Data Table: Antiproliferative Potency of this compound and Related Compounds

CompoundRelative Potency in A-253 cells
This compoundSimilar to Liblomycin
Bleomycin A2More potent than this compound
Talisomycin S10bMore potent than this compound
LiblomycinSimilar to this compound

Interaction with ATP Binding Sites

Current scientific literature does not support the hypothesis that this compound, a derivative of the glycopeptide antibiotic talisomycin, primarily functions by interacting with ATP binding sites. The established mechanism for the parent class of compounds, bleomycins and talisomycins, involves oxidative cleavage of DNA and is not dependent on direct inhibition of ATP-binding enzymes. ctdbase.orgresearchgate.netdrugbank.com While some distinct classes of anticancer agents and antibiotics do target the ATP-binding domains of enzymes like DNA topoisomerase II, this is not the characterized mechanism for bleomycin-family compounds. aacrjournals.orgmdpi.comacs.org

DNA Cleavage Activity (specifically for the fluorescein-labeled derivative)

This compound (FLM) is a novel derivative of Talisomycin S10b that has been chemically synthesized and labeled with fluorescein (B123965). researchgate.netnih.gov This fluorescent tag allows for the detailed study of the compound's behavior. A primary characteristic of its biological activity is its ability to damage DNA through strand cleavage. researchgate.netnih.gov

The fluorescein-labeled derivative of talisomycin, this compound, has demonstrated effective DNA cleavage capabilities in cell-free systems. Research has shown that, similar to its parent compound bleomycin (BLM), this compound can cleave plasmid DNA. In one study, it was observed that this compound induced cleavage of pGEM-3Z plasmid DNA in a manner that was dependent on the concentration of the compound. nih.gov The process, like that of bleomycin, is understood to involve the formation of a complex with a metal ion, typically iron, which then reacts with molecular oxygen to produce free radicals. These highly reactive oxygen species attack the phosphodiester backbone of the DNA, resulting in single- and double-strand breaks. drugbank.com This activity can be visualized through gel electrophoresis, where the supercoiled plasmid DNA (Form I) is converted into relaxed circular (Form II) and linear (Form III) forms.

Table 1: In Vitro DNA Cleavage Activity of this compound This table is a representative summary based on published findings.

ParameterObservationSource(s)
Compound This compound (Fluorescein-labeled Talisomycin S10b) researchgate.netnih.gov
Target pGEM-3Z Plasmid DNA nih.gov
Effect Induces DNA strand scission (cleavage) nih.gov
Dependency Activity is concentration-dependent nih.gov
Mechanism Oxidative cleavage, analogous to Bleomycin drugbank.com

The DNA cleavage mediated by the bleomycin family of antibiotics, including talisomycin and by extension its derivative this compound, is not random and exhibits a degree of sequence specificity. The parent compounds preferentially cleave DNA at specific nucleotide sequences. Studies comparing bleomycin and talisomycin have shown that both drugs induce strand scission with high specificity, primarily at dinucleotide steps containing a guanine (B1146940) (G) residue. drugbank.com

The most common cleavage sites are GT and GC sequences. drugbank.com The bithiazole tail of the molecule is responsible for binding to the DNA by partially intercalating into the minor groove, which helps position the metal-binding domain to facilitate cleavage at the specific site. nih.gov While minor differences exist between the cleavage patterns of various bleomycin and talisomycin analogues, the general preference for guanine-pyrimidine sequences is a hallmark of this class of compounds.

Table 2: DNA Cleavage Site Preference of Parent Compounds (Bleomycin/Talisomycin)

FeatureDescriptionSource(s)
Primary Cleavage Sites Guanine-Pyrimidine (GpPy) dinucleotide sequences drugbank.com
Most Frequent Sequences 5'-GT-3' and 5'-GC-3' drugbank.com
Binding Moiety The bithiazole tail of the molecule binds to DNA nih.gov
Mechanism of Specificity Partial intercalation of the bithiazole moiety into the DNA minor groove positions the drug for cleavage. nih.gov

Synthesis and Characterization of Research Analogs

Methodologies for Fluorescein-Labeled Fluoromycin Synthesis

This compound (FLM) is a novel fluorescent derivative of Talisomycin S10b (TLM S10b), synthesized to facilitate research into cellular drug accumulation and distribution. researchgate.netaacrjournals.orgnih.gov The intrinsic fluorescence of parent compounds like Bleomycin (B88199) (BLM) is too low for such detailed studies, necessitating the creation of an analog with enhanced fluorescent properties. aacrjournals.org

The synthesis of this compound involves the covalent attachment of a fluorescein (B123965) molecule to its parent compound, Talisomycin S10b. researchgate.net The established methodology first involves the formation of a metal complex of Talisomycin S10b. This complex is then reacted with fluorescein isothiocyanate (FITC) in a 50 µM bicarbonate buffer. aacrjournals.org The reaction is optimized to proceed at room temperature for a duration of 90 minutes. aacrjournals.org

This conjugation strategy targets accessible amine groups on the Talisomycin S10b molecule, a method also employed for labeling similar glycopeptide antibiotics like Bleomycin A5. researchgate.netportlandpress.com The optimization of the reaction conditions ensures the formation of a conjugate with a 1:1 molar ratio, meaning one molecule of fluorescein is attached to each molecule of Talisomycin S10b. aacrjournals.org

Further purification and analysis are conducted using Fast Protein Liquid Chromatography (FPLC). aacrjournals.org FPLC is a form of medium-pressure chromatography ideal for purifying large biomolecules like this compound under gentle conditions that preserve their structural integrity. abcam.comnih.gov The homogeneity of the final purified this compound product is confirmed by analytical polyacrylamide gel electrophoresis and analytical TLC. researchgate.net

Comprehensive analytical techniques are used to confirm the structure and fluorescent properties of the synthesized this compound. researchgate.net The structural proof is established through a combination of elemental analysis and nuclear magnetic resonance (1H NMR) measurements. researchgate.net

Spectroscopic analysis confirms the successful conjugation and characterizes the photophysical properties of the derivative.

Absorbance Spectroscopy : The absorbance spectrum of this compound in a pH 7.0 solution exhibits a maximum absorption wavelength (λmax) at 495 nm. researchgate.net A comparison of the absorption spectra of this compound and free fluorescein confirms the 1:1 conjugation ratio. aacrjournals.org

Fluorescence Spectroscopy : When excited at a wavelength of 497 nm, this compound displays a fluorescence emission spectrum with a maximum at 523 nm. aacrjournals.org Another measurement places the emission maximum at 520 nm. researchgate.net These properties are crucial for its use in fluorescence-based assays. fu-berlin.de

Mass Spectrometry : Secondary ion mass spectrometry has also been utilized to further verify the molecular structure of the synthesized analog. aacrjournals.org

These characterization methods provide a detailed profile of the this compound derivative, ensuring its suitability for subsequent biological studies. nih.govsgs.com

Purification Techniques (e.g., preparative TLC, FPLC)

Comparative Analysis with Parent Compounds (e.g., Talisomycin S10b, Bleomycin)

This compound was designed as a research tool to investigate the properties of the bleomycin family of antibiotics, including its direct parent, Talisomycin S10b, and the closely related Bleomycin. researchgate.netnih.gov Talisomycins are structurally similar to bleomycins but are distinguished by the presence of an additional talose sugar moiety. researchgate.netportlandpress.com Comparative analyses reveal key differences and similarities in their biological and physical properties.

The fluorescence intensity of this compound is significantly enhanced compared to its parent compounds, being 300 to 400 times greater than that of Bleomycin A2 (BLM A2) or Talisomycin S10b. researchgate.netnih.gov This heightened fluorescence is the primary advantage of this compound for cellular imaging studies. researchgate.net

PropertyThis compound (FLM)Talisomycin S10b (TLM S10b)Bleomycin A2 (BLM A2)
Fluorescence Intensity300-400x greater than parent compounds researchgate.netnih.govLow researchgate.netnih.govLow researchgate.netnih.gov
Antiproliferative PotencyLess potent than TLM S10b and BLM A2; similar to Liblomycin aacrjournals.orgnih.govMore potent than FLM aacrjournals.orgnih.govMore potent than FLM aacrjournals.orgnih.gov
DNA CleavageCleaves plasmid DNA in a concentration-dependent manner nih.govCleaves DNA semanticscholar.orgCleaves plasmid DNA in a concentration-dependent manner researchgate.net
Cellular Resistance ProfileCells resistant to BLM A2/TLM S10b show similar resistance to FLM aacrjournals.orgnih.gov--

Cellular Dynamics and Distribution in Research Models

Quantitative Assessment of Cellular Accumulation

The quantity of Fluoromycin accumulated by cells has been effectively measured using techniques such as flow cytometry and fluorescence spectrophotometry. researchgate.netnih.govaacrjournals.org Studies comparing bleomycin-sensitive and -resistant cell lines have revealed significant differences in drug uptake. researchgate.netnih.gov

In one key study, researchers compared the accumulation of this compound in the bleomycin-sensitive human A-253 squamous carcinoma cell line with its accumulation in a resistant subline, C-10E, and a partially revertant subline, C-10E ND. researchgate.netnih.govaacrjournals.org Flow cytometric analysis demonstrated that the resistant C-10E cells exhibited a 4-fold lower fluorescence intensity compared to the sensitive A-253 parent cells, indicating substantially reduced drug accumulation. researchgate.netnih.govaacrjournals.org The partially revertant C-10E ND cells showed fluorescence levels that were intermediate, with a 2-fold lower intensity than the sensitive cells. researchgate.netnih.govaacrjournals.org These findings, corroborated by fluorescence spectrophotometry of cell extracts, quantitatively link cellular resistance to diminished drug uptake. researchgate.netnih.gov

Table 1: Relative Cellular Accumulation of this compound in Different Cell Lines

Cell LineResistance PhenotypeRelative Fluorescence Intensity (Compared to A-253)Fold Decrease in Accumulation
A-253Sensitive100%-
C-10EResistant25%4-fold
C-10E NDPartially Revertant50%2-fold

Subcellular Localization Studies

Fluorescence microscopy has been instrumental in elucidating the subcellular distribution of this compound, revealing distinct patterns that correlate with the cell's sensitivity to the drug. researchgate.netnih.govaacrjournals.org The localization within specific cellular compartments, such as the nucleus or cytoplasm, is a critical determinant of the drug's activity.

In sensitive A-253 cells, this compound distribution was found to be heterogeneous. researchgate.netnih.gov A significant portion of the cell population, at least 50%, displayed marked fluorescence within the nucleus. researchgate.netnih.govaacrjournals.org This nuclear localization is consistent with the known DNA-cleaving mechanism of bleomycin-like agents. researchgate.net

Table 2: Subcellular Localization of this compound

Cell LineResistance PhenotypePrimary Subcellular Localization
A-253SensitiveHeterogeneous, with marked nuclear fluorescence in ≥50% of cells. researchgate.netnih.govaacrjournals.org
C-10EResistantPredominantly cytoplasmic. researchgate.netnih.govaacrjournals.org
C-10E NDPartially RevertantMixed nuclear and cytoplasmic vesicular. researchgate.netnih.govaacrjournals.org

Uptake Kinetics and Mechanisms in Cultured Cells

While detailed kinetic parameters for this compound itself are not extensively documented, studies on closely related fluorescently labeled bleomycin (B88199) analogues (fluoro-BLM-A5) provide critical insights into the likely transport mechanisms. portlandpress.com Research in yeast and mammalian cells indicates that the uptake process is not simple diffusion but an active, regulated process. portlandpress.comissuu.com

The transport of these molecules into the cell is concentration-dependent. portlandpress.com Time-course studies have revealed that uptake is modest for the initial 90 minutes of exposure, after which it is sharply induced, continuing for up to 300 minutes. portlandpress.com This inducible transport can be completely blocked by the protein synthesis inhibitor cycloheximide, which strongly suggests that the uptake of bleomycin-like drugs is dependent on the synthesis of new proteins, likely transporters. portlandpress.comissuu.com

Further investigation into the mechanism points towards the involvement of the polyamine transport system. portlandpress.com The transport of fluoro-BLM-A5 was effectively blocked when cells were pre-incubated with spermine, a natural polyamine. portlandpress.com Moreover, mutant cells deficient in a kinase (Ptk2) that positively regulates polyamine transport showed defective uptake of the fluorescent drug and exhibited significant resistance. portlandpress.com This evidence suggests that this compound likely enters cells by utilizing the existing machinery for polyamine transport. portlandpress.com

Differential Distribution in Sensitive vs. Resistant Cell Lines

The disparity in this compound distribution between drug-sensitive and drug-resistant cancer cell lines is a cornerstone of understanding acquired resistance to bleomycin-type chemotherapeutics. researchgate.netnih.gov As established through quantitative and microscopic studies, the differences are twofold: the total amount of accumulated drug and its specific location within the cell. researchgate.netnih.govaacrjournals.org

Resistant C-10E cells demonstrate a significantly impaired ability to accumulate this compound, with intracellular levels being four times lower than in their sensitive A-253 counterparts. researchgate.netnih.govaacrjournals.org This reduced accumulation is a primary factor in their resistance phenotype.

Furthermore, the intracellular fate of the this compound that does enter the cells is markedly different. In sensitive A-253 cells, the drug efficiently localizes to the nucleus, its site of action. researchgate.netnih.govaacrjournals.org In stark contrast, resistant C-10E cells sequester the drug predominantly in the cytoplasm, preventing it from reaching the nuclear DNA and causing damage. researchgate.netnih.govaacrjournals.org This results in a lower nuclear:cytoplasmic ratio of this compound in resistant cells. researchgate.netnih.govaacrjournals.org The partially revertant C-10E ND cells show an intermediate phenotype in both accumulation and localization, reinforcing the tight correlation between these cellular dynamics and the degree of drug sensitivity. researchgate.netnih.govaacrjournals.org

Mechanisms of Cellular Resistance and Sensitivity in Research Models

Impact of Reduced Drug Accumulation on Resistance Phenotype

A primary mechanism contributing to cellular resistance against bleomycin-like drugs is the diminished accumulation of the compound within the cell. researchgate.netmdpi.comnih.gov This has been demonstrated in studies using the human squamous carcinoma cell line A-253 and its bleomycin-resistant clone, C-10E. researchgate.netnih.gov

Role of Altered Subcellular Localization in Resistance

Beyond the quantity of the drug that enters the cell, the specific location of the drug within the cell is a critical determinant of its efficacy. researchgate.netnih.gov The primary target for bleomycin-related compounds is nuclear DNA. researchgate.net Fluorescence microscopy studies using Fluoromycin have revealed a stark contrast in its subcellular distribution between sensitive and resistant cells. researchgate.netnih.gov

In the drug-sensitive A-253 cells, this compound showed a marked localization within the nucleus in at least 50% of the cells observed. researchgate.netnih.gov This allows the drug to reach its target and exert its DNA-cleaving function. Conversely, in the resistant C-10E cells, the observed fluorescence was significantly lower and was predominantly localized to the cytoplasm. researchgate.netnih.gov This altered distribution effectively sequesters the drug away from its nuclear target, thereby preventing it from causing DNA damage. Researchers concluded that resistant cells not only contain reduced levels of this compound but also exhibit a lower nuclear-to-cytoplasmic ratio of the drug, which is a key component of their resistance mechanism. researchgate.netnih.gov

Comparative Analysis of Resistance Levels

To understand the potency of this compound and the resistance against it, comparative analyses were performed. The C-10E cell line was initially selected for its known high-level resistance to both Bleomycin (B88199) A2 (BLM A2) and its parent compound, Talisomycin S10b (TLM S10b), showing a 40- to 50-fold increase in resistance compared to the sensitive A-253 line. researchgate.netnih.gov

When tested with this compound, the C-10E cells demonstrated a consistent and high level of resistance, measured at 50-fold that of the sensitive parental cells. researchgate.netnih.gov This indicates that the mechanisms conferring resistance to bleomycin and talisomycin are equally effective against this compound. While this compound possessed an antiproliferative potency similar to the lipophilic bleomycin analogue Liblomycin, it was less potent than BLM A2 and TLM S10b in the sensitive A-253 cell line. researchgate.netnih.gov

Table 1: Comparative Resistance of Cell Lines to Bleomycin-Related Compounds

Cell Line Compound Fold Resistance (Compared to A-253)
C-10E Bleomycin A2 40-50
C-10E Talisomycin S10b 40-50
C-10E This compound 50

Data sourced from studies on human squamous carcinoma cell lines. researchgate.netnih.gov

Reversal of Resistance in Partially Revertant Cell Populations

Further research into the stability of the resistance phenotype led to the study of a partially revertant cell population, named C-10E ND. researchgate.netnih.gov This cell line, derived from the resistant C-10E clone, demonstrated a regained sensitivity to Bleomycin A2, Talisomycin S10b, and this compound. researchgate.netnih.gov

The mechanisms underlying this reversal of resistance were found to be intermediate between those of the fully sensitive and fully resistant lines. researchgate.netnih.gov Flow cytometric analysis revealed that drug accumulation in C-10E ND cells, while still lower than the sensitive A-253 line, was significantly higher than in the resistant C-10E line. Specifically, the fluorescence intensity was only two-fold lower than the sensitive line, compared to the four-fold reduction seen in the resistant line. researchgate.netnih.gov

Furthermore, fluorescence microscopy showed a mixed subcellular distribution pattern in the revertant cells, with both nuclear and cytoplasmic vesicular localization observed. researchgate.netnih.gov This intermediate phenotype of both drug accumulation and subcellular localization directly correlates with the partial restoration of drug sensitivity, reinforcing the critical roles these two mechanisms play in determining cellular response to this compound. researchgate.netnih.gov

Table 2: Cellular Characteristics of Sensitive, Resistant, and Revertant Cell Lines

Cell Line Phenotype Relative Drug Accumulation (vs. A-253) Subcellular Localization of this compound
A-253 Sensitive 1x Predominantly Nuclear
C-10E Resistant 0.25x (4-fold lower) Predominantly Cytoplasmic
C-10E ND Partially Revertant 0.5x (2-fold lower) Mixed Nuclear and Cytoplasmic

Data sourced from studies on human squamous carcinoma cell lines. researchgate.netnih.gov

Advanced Applications in Biomedical Research

Utility as a Fluorescent Probe for Drug Transport Studies

The intense fluorescence of Fluoromycin makes it an exceptional probe for investigating the mechanisms of drug transport into and out of cells. nih.gov Researchers have utilized FLM to evaluate and quantify cellular drug accumulation in various cell lines. nih.govctdbase.org Studies involving BLM-sensitive human squamous carcinoma cells (A-253) demonstrated that these cells accumulate this compound, allowing for detailed analysis of its uptake kinetics. nih.gov

The use of fluorescent probes like this compound offers a cost-effective and sensitive alternative to traditional methods, such as those using radioactive labels, for conducting drug-transporter interaction tests. By observing the fluorescence intensity within cells over time, scientists can gain insights into the transport pathways that molecules like bleomycin (B88199) and its analogues utilize. For instance, studies with a similar fluorescently-labeled bleomycin compound in yeast suggested that uptake might occur via the polyamine transport system, a finding that can be further investigated using this compound in mammalian cells. nih.gov

Development of Tools for Identifying and Isolating Resistant Cell Phenotypes

A pivotal application of this compound is in the identification and characterization of drug-resistant cancer cells. nih.govctdbase.org Research has shown a clear distinction in this compound accumulation between drug-sensitive and drug-resistant cell lines. nih.gov For example, a clone of A-253 cells (C-10E) with a 40- to 50-fold resistance to bleomycin was found to accumulate significantly less this compound. nih.govctdbase.org Flow cytometric analysis quantified this difference, revealing that the resistant C-10E cells had a four-fold lower fluorescence intensity compared to the sensitive A-253 parent cells. nih.govctdbase.org

This differential uptake provides a robust method for detecting resistant phenotypes within a heterogeneous cell population. nih.gov Because cells with lower fluorescence correspond to higher drug resistance, this compound can be used in conjunction with techniques like fluorescence-activated cell sorting (FACS) to isolate these resistant cells for further study. nih.govctdbase.org This capability is crucial for understanding the molecular mechanisms that confer drug resistance and for developing strategies to overcome it.

Investigation of Intracellular Drug Fate

Beyond quantifying drug accumulation, this compound enables the detailed investigation of a drug's intracellular fate and distribution. nih.govctdbase.org Fluorescence microscopy studies have revealed significant differences in the subcellular localization of this compound between drug-sensitive and drug-resistant cells. nih.gov

These findings indicate that drug resistance in these cells may be linked to a reduced nuclear accumulation of the drug. nih.govctdbase.org The ability of this compound to visually map the intracellular journey and final destination of a drug provides invaluable insights into its mechanism of action and the ways in which cancer cells evade its cytotoxic effects. nih.gov

Research Findings Summary

Cell LinePhenotypeRelative this compound (FLM) AccumulationPrimary Intracellular Localization of FLMSource
A-253BLM-SensitiveHighMarked Nuclear Fluorescence nih.govctdbase.org
C-10EBLM-ResistantLow (4-fold lower than A-253)Predominantly Cytoplasmic nih.govctdbase.org
C-10E NDPartially Revertant (regained sensitivity)Intermediate (2-fold lower than A-253)Mixed Nuclear and Cytoplasmic Vesicular nih.govctdbase.org

Emerging Research Frontiers and Translational Outlook

Rational Design of Future Analogs with Enhanced Activity

The rational design of new drug analogs is a cornerstone of modern medicinal chemistry, aiming to create pharmaceuticals with greater specificity and reduced adverse effects. frontiersin.org For Fluoromycin and its parent compounds, future design strategies are focused on improving potency, overcoming resistance, and enhancing target selectivity.

One promising approach is the modification of the core structure to include additional pharmacophores, which are molecular features responsible for a drug's pharmacological activity. rsc.org Research into fluoroquinolone derivatives, for example, has shown that adding metal-chelating and lipophilic groups can yield dual-action compounds that inhibit not only their primary targets (gyrase and topoisomerase IV) but also bacterial cell wall synthesis. nih.gov This concept of polypharmacology, where a single molecule interacts with multiple targets, is an emerging strategy in drug design that could lead to lower rates of resistance development. nih.gov

Another avenue involves creating hybrid molecules or conjugates. A significant enhancement in potency, up to 875-fold, was observed when Talisomycin S(10b), the parent of this compound, was conjugated to an internalizing antibody, BR96. researchgate.net This method leverages the specificity of the antibody to deliver the cytotoxic agent directly to the target cell, followed by the release of the drug inside the lysosome. researchgate.net Such antibody-drug conjugates represent a powerful strategy for increasing the therapeutic index of potent compounds.

Furthermore, computational tools and machine learning algorithms are becoming central to the rational design process. frontiersin.orgfrontiersin.org These technologies can model interactions between a drug and its target, predict the activity of novel structures, and sift through vast libraries of potential molecules to identify promising candidates, thereby accelerating the development of more effective and economical drugs. frontiersin.org

Unraveling Novel Molecular Targets

While the primary molecular target of bleomycin-like drugs, including this compound, is understood to be DNA, which they cleave in a concentration-dependent manner, emerging research suggests a broader range of interactions within the cell. researchgate.netnih.gov Understanding these alternative targets is crucial for explaining the full spectrum of the drug's activity and for developing new therapeutic applications.

Traditionally, the focus has been on the drug's effect on chromosomal DNA within the nucleus. However, studies using fluorescently labeled bleomycin (B88199) have revealed that the drug is distributed throughout the cell, including to the endoplasmic reticulum. researchgate.net This organelle is rich in ribonucleic acids (RNA), suggesting that RNA may be a novel molecular target for this class of drugs. researchgate.net

Strategies for Mitigating Acquired Cellular Resistance

Acquired resistance is a major obstacle in chemotherapy. Cells can develop resistance to bleomycin and, consequently, to this compound. For example, a clone of A-253 squamous carcinoma cells, known as C-10E, which exhibits 40- to 50-fold resistance to bleomycin, was also found to be 50-fold resistant to this compound. researchgate.netnih.gov

The primary mechanism identified for this resistance is a reduction in drug accumulation. researchgate.netnih.gov Studies using this compound's intrinsic fluorescence have shown that resistant cells have significantly lower levels of the drug compared to sensitive cells. researchgate.netnih.gov This is often accompanied by a change in the drug's subcellular distribution, with a lower ratio of nuclear to cytoplasmic localization in resistant cells. researchgate.netnih.gov This suggests that alterations in drug transport into the cell or an increase in drug efflux are key drivers of resistance. researchgate.net Specifically, since bleomycin may enter cells via the polyamine transport system, mutations affecting this pathway, such as in the Ptk2 kinase, can lead to extreme resistance. researchgate.net

Several strategies are being explored to overcome this resistance:

Inhibition of Resistance Mechanisms: One approach is to co-administer the primary drug with an "adjuvant" that counteracts the resistance mechanism. nih.gov This includes the development of efflux pump inhibitors (EPIs), which block the pumps that bacteria and cancer cells use to expel drugs. ophrp.orgnih.gov

Combination Therapy: Using multiple drugs simultaneously can combat resistance by targeting different cellular pathways, making it more difficult for cells to survive. consensus.app

Development of Novel Analogs: Rational drug design (as discussed in 7.1) can create new molecules that are not recognized by the resistance machinery, such as efflux pumps, or that use different transport systems to enter the cell. ophrp.org

Targeting Non-Essential Pathways: Another strategy involves using adjuvants that hit non-essential bacterial targets, which can weaken the cell and restore the efficacy of the primary antibiotic. nih.gov

Potential for Combination Research in Multimodal Therapeutic Strategies

A multimodal therapeutic approach, which involves combining different treatments, may offer synergistic effects and more effective outcomes than single-agent therapy. apsf.orgnih.gov This is a well-established strategy in cancer treatment and for combating multidrug-resistant infections. researchgate.netmdpi.com

Bleomycin, the parent compound class for this compound, is frequently used in effective combination therapies. It is a component of treatment regimens for testicular cancer and Hodgkin's lymphoma, often administered alongside platinum compounds or Vinca alkaloids. researchgate.net Furthermore, combining bleomycin treatment with radiation has been shown to increase the cure rate for squamous cell carcinoma. researchgate.net

For antimicrobial applications, the principle of combination therapy is also highly relevant. Studies on the antibiotic fosfomycin (B1673569) have demonstrated that combining it with other classes of antibiotics, such as aminoglycosides, fluoroquinolones, or colistin (B93849), can result in synergistic bactericidal effects against multi-drug resistant pathogens. mdpi.com This multi-target approach can be more effective at killing pathogens and may help prevent the emergence of resistance. mdpi.com The rationale is that combining drugs that target different mechanisms can lead to enhanced efficacy, a concept that has been successfully applied in mouse models of lung infection with combinations like colistin and murepavadin (B1661735) against P. aeruginosa. mdpi.com

Given these precedents, there is significant potential for researching this compound within multimodal strategies. Combining it with other chemotherapeutic agents, targeted molecular therapies, or even non-pharmacological treatments like radiation could enhance its therapeutic effect, overcome resistance, and potentially reduce the required dose, thereby minimizing side effects. apsf.org

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating Fluoromycin’s molecular mechanism of action?

  • Methodological Answer: Begin with in vitro binding assays (e.g., surface plasmon resonance) to identify target proteins, followed by molecular docking simulations to predict interaction sites . Validate findings using cryo-EM or X-ray crystallography to resolve structural details of this compound-target complexes. Include negative controls (e.g., mutant bacterial strains) to confirm specificity .

Q. How should researchers design assays to assess this compound’s antimicrobial spectrum and potency?

  • Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) across diverse bacterial strains. Pair with time-kill kinetics studies to differentiate bacteriostatic vs. bactericidal effects . Ensure reproducibility by triplicate testing and inclusion of reference antibiotics (e.g., vancomycin) as comparators .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across studies be systematically analyzed?

  • Methodological Answer: Conduct a meta-analysis of existing datasets, stratifying results by variables such as bacterial strain genotype, assay conditions, and this compound batch purity. Use statistical tools (e.g., random-effects models) to quantify heterogeneity and identify confounding factors . Validate hypotheses through controlled experiments that isolate disputed variables (e.g., pH sensitivity of this compound’s stability) .

Q. What strategies optimize experimental designs for studying this compound’s off-target effects in eukaryotic cells?

  • Methodological Answer: Implement high-content screening (HCS) with human cell lines to profile cytotoxicity, mitochondrial dysfunction, and apoptosis markers. Use RNA-seq or proteomics to identify off-target pathways. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Include dose-response curves and long-term exposure models to mimic clinical usage scenarios .

Q. How should researchers address variability in this compound’s pharmacokinetic data across animal models?

  • Methodological Answer: Standardize animal models (e.g., murine vs. zebrafish) by controlling for factors like metabolic rate and microbiota composition. Use LC-MS/MS for precise quantification of this compound plasma levels. Apply compartmental modeling (e.g., non-linear mixed-effects) to account for interspecies differences . Cross-validate findings with ex vivo tissue distribution studies .

Data Management and Reproducibility

Q. What protocols ensure robust data collection and storage for this compound research?

  • Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) for real-time data entry and version control. Deposit raw spectra, chromatograms, and sequencing data in repositories like Zenodo or ChEMBL . Document all experimental parameters (e.g., solvent purity, incubation temperatures) to enable replication .

Q. How can researchers validate this compound’s stability under varying storage conditions?

  • Methodological Answer: Perform accelerated stability studies (ICH Q1A guidelines) with HPLC-UV monitoring of degradation products. Use Arrhenius equation modeling to predict shelf-life. Cross-reference with spectroscopic data (e.g., NMR) to confirm structural integrity .

Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving animal or human-derived tissues?

  • Methodological Answer: Follow institutional review board (IRB) protocols for informed consent in human tissue studies. For animal research, adhere to ARRIVE 2.0 guidelines for reporting and minimize sample sizes via power analysis . Disclose all conflicts of interest and funding sources in publications .

Q. How should negative or inconclusive results from this compound trials be reported?

  • Methodological Answer: Publish in journals specializing in negative findings (e.g., F1000Research) with full datasets and protocols. Use CONSORT or STROBE checklists to ensure transparency . Differentiate between statistical insignificance and methodological limitations (e.g., underpowered studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.